N,N-dimethyl-4-((2-(thiophen-3-yl)acetamido)methyl)piperidine-1-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, such as “N,N-dimethyl-4-((2-(thiophen-3-yl)acetamido)methyl)piperidine-1-carboxamide”, often involves the reaction with different nucleophiles and electrophiles . Protodeboronation of pinacol boronic esters is one of the methods used in the synthesis .Molecular Structure Analysis
The molecular structure of “this compound” is complex and includes a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be quite diverse. For instance, it can undergo catalytic protodeboronation of alkyl boronic esters .Scientific Research Applications
Biological Effects of Related Compounds
Research on acetamide, formamide, and their derivatives, including N,N-dimethylacetamide and N,N-dimethylformamide, provides insights into the biological consequences of exposure to these chemicals. These studies highlight the commercial importance and varied biological responses among similar compounds, suggesting potential research applications in toxicology and biological effect assessment (Kennedy, 2001).
Chemical Synthesis and Pharmacological Applications
The review on the synthesis of N-heterocycles via sulfinimines, including piperidines and pyrrolidines, outlines the significant role of chiral sulfinamides in stereoselective synthesis. This methodology is crucial for developing pharmaceuticals and natural product synthesis, indicating potential research applications for related compounds in drug discovery and medicinal chemistry (Philip et al., 2020).
Neuroplasticity and Psychiatric Disorders
Research on ketamine, a compound with a piperidine skeleton, underscores its therapeutic efficacy in treating depression through neuroplasticity. This suggests that structurally related compounds could have applications in neuroscience research, particularly in understanding and treating psychiatric disorders through mechanisms involving synaptic plasticity and neurogenesis (Aleksandrova & Phillips, 2021).
Antituberculosis Activity
The antituberculosis activity of organotin complexes highlights the potential of certain chemical structures in developing antimicrobial agents. This area of research is critical for addressing global health challenges, especially in the development of novel treatments for tuberculosis (Iqbal, Ali, & Shahzadi, 2015).
Environmental and Pharmacokinetic Studies
The degradation of acetaminophen by advanced oxidation processes provides insights into the environmental impact and pharmacokinetics of pharmaceutical compounds. Research in this domain is essential for environmental science, toxicology, and developing sustainable pharmaceutical disposal methods (Qutob et al., 2022).
Mechanism of Action
Target of Action
It’s known that thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential biological activity . These compounds have shown a variety of effects, including anticancer , anti-inflammatory , antimicrobial , and antihypertensive properties .
Mode of Action
Thiophene derivatives have been found to exhibit a variety of pharmacological properties . For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives have been found to interact with a variety of biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Thiophene derivatives have been found to exhibit a variety of pharmacological properties, including anticancer , anti-inflammatory , antimicrobial , and antihypertensive effects .
Properties
IUPAC Name |
N,N-dimethyl-4-[[(2-thiophen-3-ylacetyl)amino]methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S/c1-17(2)15(20)18-6-3-12(4-7-18)10-16-14(19)9-13-5-8-21-11-13/h5,8,11-12H,3-4,6-7,9-10H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLNLHRSHPXBFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)CC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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